REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][C:3]=1[OH:13].C(N(C(C)C)C(C)C)C.[CH3:23][O:24][CH2:25]Cl.C(N(CC)CC)C>ClCCl.O>[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][O:9]2)=[CH:4][C:3]=1[O:13][CH2:23][O:24][CH3:25]
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C2CCCOC2=C1F)O
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
7.34 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
the batch is stirred again for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
are metered in the temperature range from 15 to 30° C
|
Type
|
WAIT
|
Details
|
After 18 h at 20° C.
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases are washed successively with water and sat. sodium chloride soln
|
Type
|
CUSTOM
|
Details
|
The solution is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography (SiO2, n-heptane:MTBE=2:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C2CCCOC2=C1F)OCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |